Lipophilicity Differentiation: XLogP3-AA of 2-Ethoxybenzamide Analog vs. Unsubstituted, Methylthio, and Dimethylamino Analogs
Among the structurally characterized analogs sharing the N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide core, the 2-ethoxy substitution on the benzamide ring confers a computed XLogP3-AA of 2.9, which is intermediate between the unsubstituted benzamide analog (XLogP3-AA ~2.1) and the 3-dimethylamino analog (XLogP3-AA ~2.4) [1][2]. The 2-methylthio analog (CAS 1428358-26-2) has a computed XLogP3-AA of approximately 3.1, while the 4-trifluoromethoxy analog is more lipophilic [3]. This places the 2-ethoxy analog in a moderate lipophilicity range that, based on class-level SAR from the EP1 antagonist optimization program (Atobe et al., 2013), correlates with balanced oral absorption and metabolic stability—both properties being sensitive to even 0.5-unit shifts in logP within this scaffold [4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 1428380-41-9): ~2.1; 2-Methylthio analog (CAS 1428358-26-2): ~3.1; 3-Dimethylamino analog (CAS 1428357-88-3): ~2.4 |
| Quantified Difference | ΔXLogP3-AA = +0.8 vs. unsubstituted analog; −0.2 vs. 2-methylthio analog; +0.5 vs. 3-dimethylamino analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); no experimental logP/logD data identified for these specific analogs |
Why This Matters
The 2-ethoxy modification provides a lipophilicity value (2.9) within the optimal range for CNS drug-likeness (2.0–4.0), offering a balanced alternative for screening cascades where the unsubstituted analog may be too polar and the methylthio analog may introduce excessive lipophilicity or metabolic liabilities.
- [1] PubChem. (2024). Compound Summary for CID 71802188: N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide. XLogP3-AA = 2.9. View Source
- [2] PubChem. Compound Summary for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide (CAS 1428380-41-9). View Source
- [3] PubChem. Compound Summary for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide (CAS 1428358-26-2). View Source
- [4] Atobe, M., et al. (2013). Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. Bioorg. Med. Chem. Lett., 23(22), 6064–6067. View Source
